![molecular formula C10H8N2O3 B2589139 1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 68414-86-8](/img/structure/B2589139.png)
1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .
Synthesis Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Chemical Reactions Analysis
The catalytic reduction of 4-NP in the presence of various reducing agents, such as NaBH4, hydrazine (N2H4), etc., is widely used to examine the activity of catalytic nanostructures in an aqueous environment .
Physical And Chemical Properties Analysis
4-Nitrophenol is a slightly yellow, crystalline material . It shows two polymorphs in the crystalline state . High solubility and electron withdrawing ability of nitro groups make a barrier to separate aromatic nitro compounds from water by conventional techniques .
Scientific Research Applications
Medicinal Chemistry
1-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives have been studied as intermediates in the synthesis of various bioactive compounds:
- Anticancer Agents : Researchers have prepared triazole-4-carbaldehydes as intermediates for anticancer drugs .
- Antifungal and Antituberculosis Agents : FNPT derivatives have been investigated for their potential in combating fungal infections and tuberculosis .
- Anti-Inflammatory and Antidiabetic Agents : The formyl group in these compounds contributes to their bioactivity, making them relevant for anti-inflammatory and antidiabetic drug development .
- Bioimaging Agents : Some FNPT derivatives have been explored as imaging agents in biological systems .
Coordination Chemistry
Imines derived from 4-formyl-1,2,3-triazoles serve as interesting ligands in coordination chemistry . Their unique properties make them valuable in designing new metal complexes.
Synthetic Intermediates
FNPT itself is a versatile synthetic intermediate:
- Synthesis of 1-Alkyl-4-Formyltriazoles : FNPT is a preferred reagent for the one-step synthesis of 1-alkyl-4-formyltriazoles, which have applications in various fields .
- Sequential Cycloaddition and Rearrangement : Hexylamine reacts with FNPT in a one-pot sequential cycloaddition and Cornforth rearrangement, demonstrating the compound’s synthetic utility .
Recycling of 4-Nitrophenyl Azide
A useful protocol involves the in situ diazotization of 4-nitroaniline, enabling the complete hydrolysis of rearranged 4-iminomethyl-1,2,3-triazoles and allowing for the recycling of 4-nitrophenyl azide .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their interactions with various biological targets .
Mode of Action
It’s known that the nitrophenyl group can undergo catalytic reduction . This process involves the interaction of the nitrophenyl group with reducing agents, leading to changes in the compound’s structure .
Biochemical Pathways
The catalytic reduction of nitrophenols, a group to which this compound belongs, is a well-studied reaction . This reaction is often used to assess the activity of nanostructured materials .
Pharmacokinetics
Compounds with similar structures have been studied for their pharmacokinetic properties .
Result of Action
It’s known that nitrophenyl compounds can undergo catalytic reduction, which may result in changes to the compound’s structure and potentially its biological activity .
Action Environment
The catalytic reduction of nitrophenols, a group to which this compound belongs, is known to be influenced by the presence of various reducing agents .
properties
IUPAC Name |
1-(4-nitrophenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXDJONTGXWGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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